Men 10376

Overview

Description

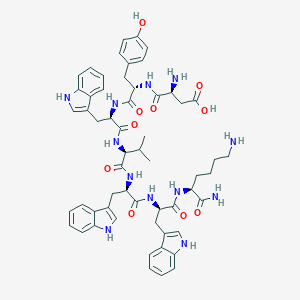

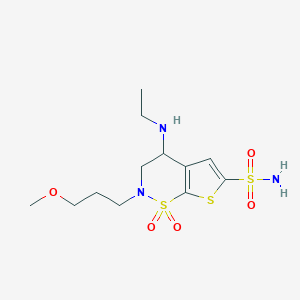

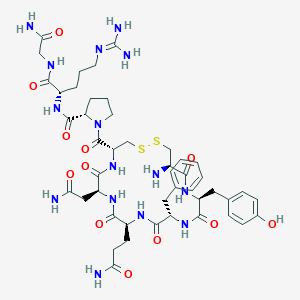

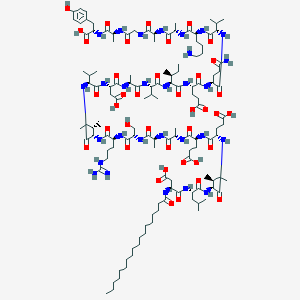

MEN-10,376 is a synthetic compound known for its role as a selective antagonist of the tachykinin neurokinin-2 receptor. This compound has a molecular formula of C57H68N12O10 and a molecular weight of 1081.22. It is primarily used in scientific research to study its interactions with various receptor subtypes, particularly in the context of neurological functions .

Mechanism of Action

Target of Action

MEN-10376 primarily targets the tachykinin NK-2 receptor . The NK-2 receptor is a type of neurokinin receptor that binds to the neuropeptide substance known as neurokinin A . These receptors play a crucial role in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission .

Mode of Action

As a selective tachykinin NK-2 receptor antagonist , MEN-10376 binds to the NK-2 receptors, thereby inhibiting their interaction with neurokinin A . This results in a decrease in the physiological processes mediated by these receptors .

Result of Action

MEN-10376 has been shown to inhibit contractions induced by neurokinin A in endothelium-deprived isolated rabbit pulmonary artery . This suggests that it may have potential therapeutic applications in conditions characterized by abnormal smooth muscle contractions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MEN-10,376 involves a series of peptide coupling reactions. The compound is synthesized by sequentially coupling amino acids to form the desired peptide chain. The reaction conditions typically involve the use of coupling reagents such as carbodiimides and protecting groups to ensure selective reactions at specific sites. The final product is purified using high-performance liquid chromatography to achieve a purity of ≥95% .

Industrial Production Methods: Industrial production of MEN-10,376 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure consistency and efficiency. The use of large-scale chromatography systems is essential for the purification of the compound to meet the required purity standards .

Chemical Reactions Analysis

Types of Reactions: MEN-10,376 primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of peptide bonds.

Common Reagents and Conditions:

Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide.

Protecting Groups: Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups.

Hydrolysis Conditions: Acidic or basic conditions to cleave peptide bonds.

Major Products: The major product of the synthesis is MEN-10,376 itself, with potential by-products including partially synthesized peptides and unreacted amino acids .

Scientific Research Applications

MEN-10,376 is widely used in scientific research due to its selective antagonism of the tachykinin neurokinin-2 receptor. Its applications include:

Neuroscience: Studying the role of neurokinin receptors in neurological functions and disorders.

Pharmacology: Investigating the effects of neurokinin receptor antagonists on various physiological processes.

Pulmonary Research: Examining the impact of neurokinin receptor antagonists on bronchoconstriction and other pulmonary functions.

Immunology: Exploring the role of neurokinin receptors in inflammatory responses

Comparison with Similar Compounds

Neurokinin-1 Receptor Antagonists: Compounds that selectively inhibit the neurokinin-1 receptor, such as aprepitant.

Neurokinin-3 Receptor Antagonists: Compounds that selectively inhibit the neurokinin-3 receptor, such as osanetant.

Uniqueness of MEN-10,376: MEN-10,376 is unique due to its high selectivity for the tachykinin neurokinin-2 receptor. This selectivity allows for targeted studies on the role of this specific receptor subtype without significant cross-reactivity with other neurokinin receptors. This makes MEN-10,376 a valuable tool in both basic and applied research .

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72)/t40-,44-,45-,46+,47+,48+,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHOFZNACVKNHK-SXVLBCBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H68N12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1081.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135306-85-3 | |

| Record name | MEN 10376 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

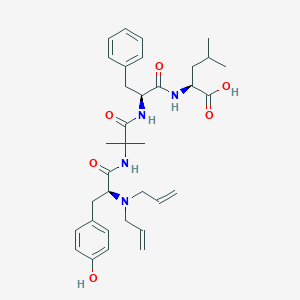

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)

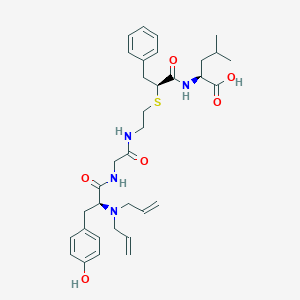

![(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]-[(3S,4S)-4-amino-3-hydroxy-6-methylheptanoyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B549376.png)